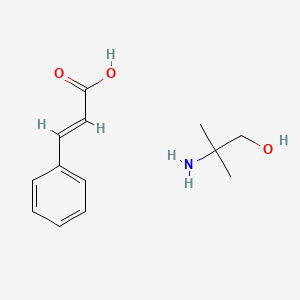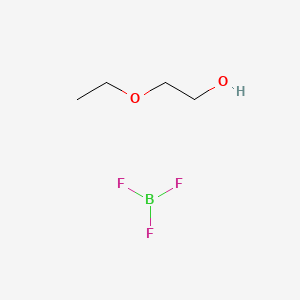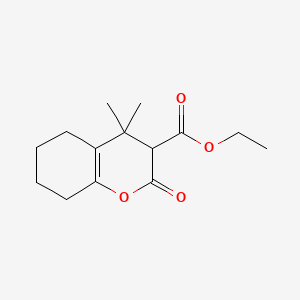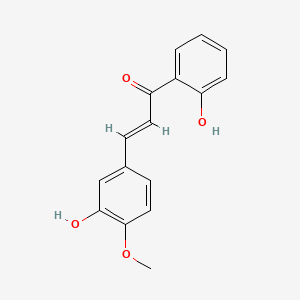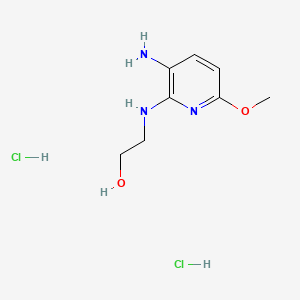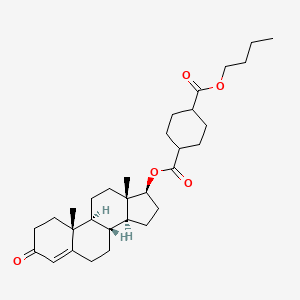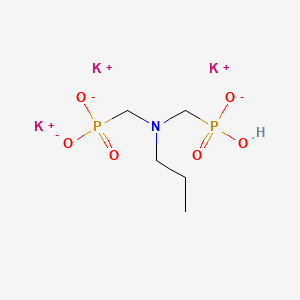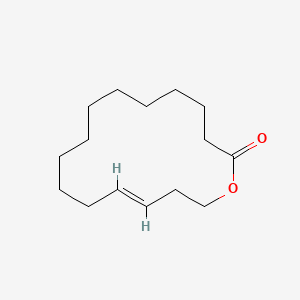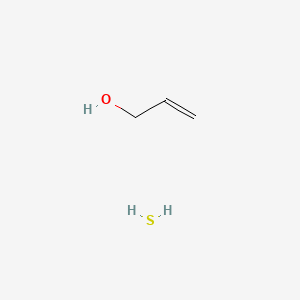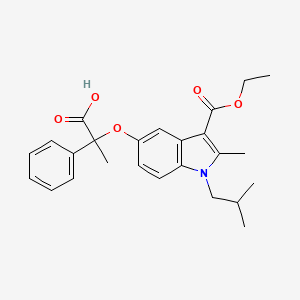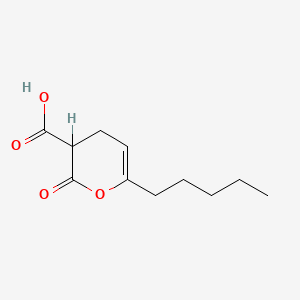![molecular formula C15H12Cl3NO B12686171 6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine CAS No. 102830-85-3](/img/structure/B12686171.png)
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrano[2,3-b]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and substituted with chloro and dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 2-methyl-3,4-dihydropyridine in the presence of a base, followed by cyclization to form the pyrano[2,3-b]pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-2-(3,4-dichlorophenyl)pyridine: Lacks the pyran ring, making it less complex.
2-Methyl-3,4-dihydropyrano[2,3-b]pyridine: Lacks the chloro and dichlorophenyl substituents.
3,4-Dichlorophenyl-2-methylpyridine: Lacks the pyrano ring.
Uniqueness
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine is unique due to its fused ring system and specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
102830-85-3 |
|---|---|
分子式 |
C15H12Cl3NO |
分子量 |
328.6 g/mol |
IUPAC名 |
6-chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine |
InChI |
InChI=1S/C15H12Cl3NO/c1-15(10-2-3-12(17)13(18)7-10)5-4-9-6-11(16)8-19-14(9)20-15/h2-3,6-8H,4-5H2,1H3 |
InChIキー |
CLMOJMGQOOXBMX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(O1)N=CC(=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


